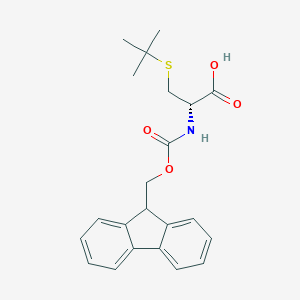

Fmoc-D-cys(tbu)-OH

Overview

Description

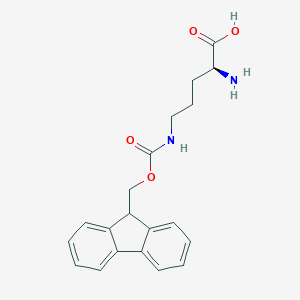

Fmoc-D-Cys(tBu)-OH is an amino acid building block used in peptide synthesis . It is of great importance in the growing peptide drug market .

Synthesis Analysis

Fmoc-D-Cys(tBu)-OH is synthesized using methods suitable for Fmoc solid-phase peptide synthesis . The synthesis of these novel crypto-thioesters is straightforward and does not require an additional step prior to NCL .Molecular Structure Analysis

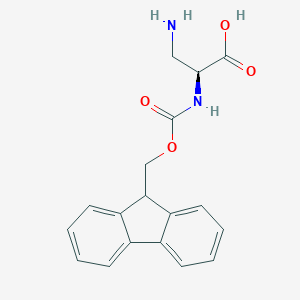

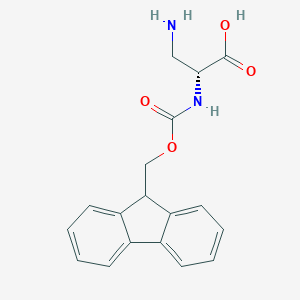

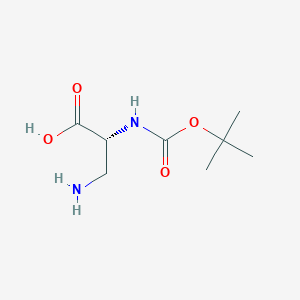

The molecular formula of Fmoc-D-Cys(tBu)-OH is C22H25NO4S . Its molecular weight is 399.51 . The SMILES string isCC(C)(C)SCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

Fmoc-D-Cys(tBu)-OH is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in peptide synthesis applications .Physical And Chemical Properties Analysis

Fmoc-D-Cys(tBu)-OH is a white solid . It has a density of 1.237±0.06 g/cm3 . The storage temperature is 2-8°C .Scientific Research Applications

Solid-Phase Peptide Synthesis

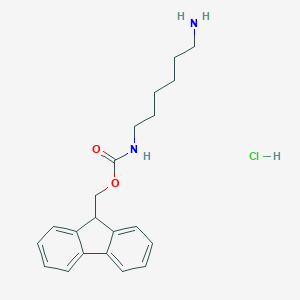

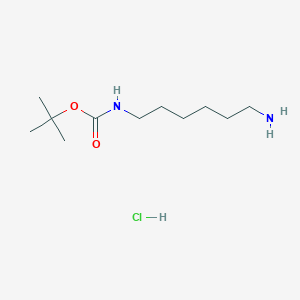

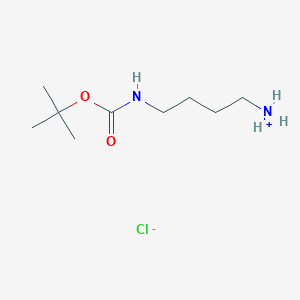

“Fmoc-D-cys(tbu)-OH” is used in Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Green Chemistry

The Fmoc/tBu solid-phase synthesis method, which uses “Fmoc-D-cys(tbu)-OH”, has been studied for its potential to be more environmentally friendly . Researchers are exploring the use of greener solvents in solid-phase peptide synthesis (SPPS), which could reduce the impact on the environment and human health .

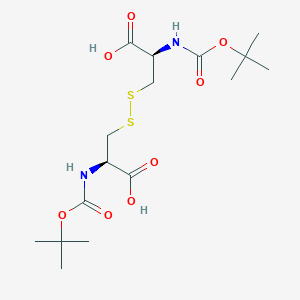

Cysteine Protecting Groups

“Fmoc-D-cys(tbu)-OH” is a type of cysteine protecting group . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Peptide Synthesis

The compound is used in both Boc and Fmoc peptide synthesis . These methods are commonly used for the production of peptides, which are chains of amino acids linked by peptide bonds .

Protein Science

“Fmoc-D-cys(tbu)-OH” has notable applications in peptide and protein chemistry . It is used in the modification of proteins, which can help to understand their structure and function .

Automated Synthesis

“Fmoc-D-cys(tbu)-OH” can be used in automated Fmoc-based synthesis . This method allows for the efficient production of peptides and proteins, which are essential tools in biological research .

Mechanism of Action

Target of Action

Fmoc-D-cys(tbu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

Fmoc-D-cys(tbu)-OH operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptide sequences.

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-D-cys(tbu)-OH is the native chemical ligation (NCL), a process that has revolutionized the field of peptide synthesis . This pathway involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins .

Pharmacokinetics

The compound needs to remain stable under the conditions of the synthesis process, while also being reactive enough to participate in the necessary chemical reactions .

Result of Action

The result of Fmoc-D-cys(tbu)-OH’s action is the successful synthesis of peptide sequences. These sequences can then be used in the creation of larger proteins. The compound’s action enables the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins .

Action Environment

The action of Fmoc-D-cys(tbu)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the compound’s action, efficacy, and stability . For example, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its effectiveness .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

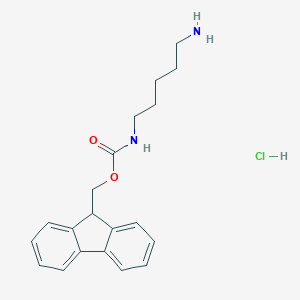

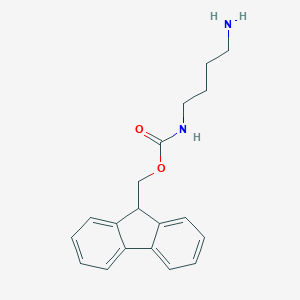

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cys(tbu)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.